2-fluoro-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
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Overview
Description
2-Fluoro-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a versatile chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide typically involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction may involve the condensation of a suitable hexahydrocinnolin derivative with a fluorinated benzamide derivative in the presence of a base such as 2,6-lutidine.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize impurities and maximize efficiency, often involving continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, often in the presence of a base.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, aiding in the construction of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological systems.
Industry: It can be used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 2-fluoro-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, inhibiting or activating biological processes.
Comparison with Similar Compounds
Other benzamide derivatives: Various benzamide compounds used in medicinal chemistry and drug development.
Uniqueness: 2-Fluoro-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide stands out due to its specific fluorine atom and hexahydrocinnolin moiety, which contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-fluoro-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-12-4-2-1-3-11(12)15(21)17-10-5-6-13-9(7-10)8-14(20)19-18-13/h1-4,8,10H,5-7H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXKFQAUJJGFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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